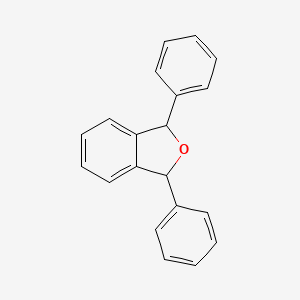
1,3-Diphenyl-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is often recrystallized from ethanol or ethanol/chloroform mixtures under red light to ensure purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: Reacts with singlet oxygen to form unstable peroxides that decompose into 1,2-dibenzoylbenzene.
Cycloaddition: Acts as a highly reactive diene in Diels-Alder reactions.
Substitution: Can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Singlet oxygen, often generated in the presence of methylene blue and red laser light.
Cycloaddition: Dienophiles such as 1,3-butadiene.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Oxidation: 1,2-Dibenzoylbenzene.
Cycloaddition: Polyaromatic compounds.
Scientific Research Applications
1,3-Diphenyl-1,3-dihydro-2-benzofuran has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and singlet oxygen.
Biology: Employed in the photoinactivation of cancer cells containing hematoporphyrin.
Medicine: Investigated for its potential in detecting reactive oxygen species and as a model compound in singlet fission studies.
Industry: Utilized in the synthesis of complex polyaromatic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2-benzofuran involves its reactivity with singlet oxygen and other reactive oxygen species. When exposed to singlet oxygen, the compound forms unstable peroxides that decompose into 1,2-dibenzoylbenzene . It also acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.
Comparison with Similar Compounds
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be compared with other benzofuran derivatives such as:
2,5-Diphenyl-3,4-benzofuran: Similar in structure but differs in the position of phenyl groups.
1,4-Diphenyl-2,3-benzofuran: Another structural isomer with different chemical properties.
The uniqueness of this compound lies in its high reactivity with singlet oxygen and its use as a fluorescent probe, making it invaluable in various scientific applications .
Properties
CAS No. |
7111-67-3 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
InChI Key |
QWOOLPKXUCBAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
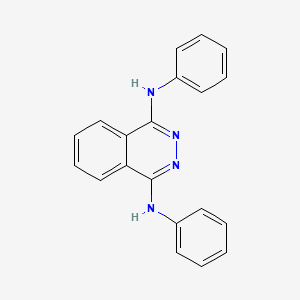
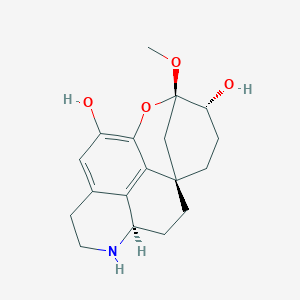
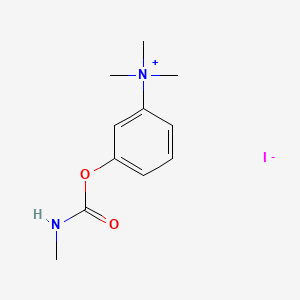
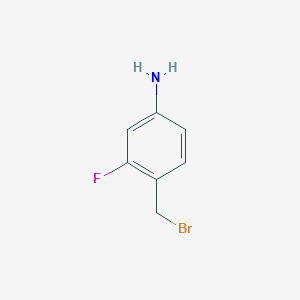

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
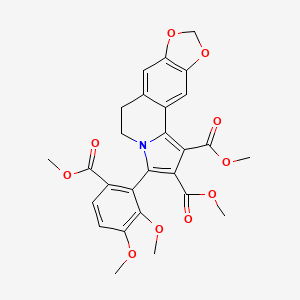
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
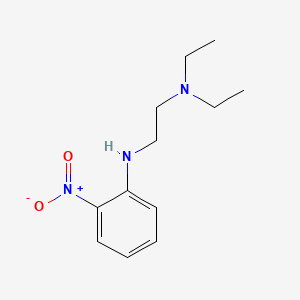
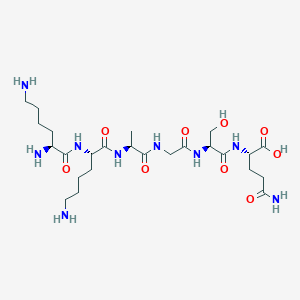
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)
